5-Chloro-7-fluoro-3-methylbenzofuran is a synthetic organic compound that belongs to the benzofuran family. It is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzofuran ring, which significantly influence its chemical properties and biological activities. The compound has garnered attention in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique structure and potential applications.
The compound can be sourced from specialized chemical suppliers and is often utilized in research settings. Its synthesis is typically carried out in laboratory environments or industrial settings where specific precursors are available.
5-Chloro-7-fluoro-3-methylbenzofuran can be classified as a heterocyclic aromatic compound. It falls under the category of benzofurans, which are fused bicyclic structures consisting of a benzene ring and a furan ring.
The synthesis of 5-Chloro-7-fluoro-3-methylbenzofuran can be accomplished through several methods:
The synthesis typically begins with readily available benzofuran derivatives. For example, one common route may involve starting from 2-fluoro-3-methylphenol, which undergoes cyclization in the presence of a base such as potassium carbonate at elevated temperatures. Halogenation can be achieved using reagents like thionyl chloride for chlorination and fluorine gas or fluorinating agents for introducing fluorine .
The molecular formula of 5-Chloro-7-fluoro-3-methylbenzofuran is , with a molecular weight of approximately 184.59 g/mol. The structural representation can be described as follows:
The compound exhibits a unique arrangement where the chlorine atom is positioned at the fifth carbon, the fluorine at the seventh carbon, and a methyl group at the third carbon of the benzofuran structure.
5-Chloro-7-fluoro-3-methylbenzofuran can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Chloro-7-fluoro-3-methylbenzofuran involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to observed biological effects such as antimicrobial or anticancer activities. Research indicates that the presence of halogens enhances its reactivity with biological molecules, potentially increasing its therapeutic efficacy .
The compound is characterized by its stability under standard laboratory conditions but may react under specific circumstances involving strong acids or bases. Its reactivity profile suggests potential applications in various chemical syntheses.
5-Chloro-7-fluoro-3-methylbenzofuran has several scientific applications:
The synthesis of 5-chloro-7-fluoro-3-methylbenzofuran requires precise sequential functionalization to achieve regioselective halogen placement. A robust approach involves Larock-type heteroannulation as the foundational step, where o-iodophenol derivatives undergo palladium-catalyzed coupling with 3-silyl-1-arylpropynones to construct the benzofuran core. This method yields 2-silylbenzofuran intermediates in 59–69% efficiency, which subsequently undergo bromodesilylation to introduce halogen handles for downstream modifications [1].
Critical to this pathway is the orthogonal protection strategy for phenolic groups during cyclization. For example, isopropyl-protected intermediates undergo selective deprotection using AlCl₃ (86% yield), followed by halogenation at C-5 and C-7 positions. Electrophilic halogenation with N-chlorosuccinimide (NCS) and N-fluoropyridinium salts achieves chloro/fluoro incorporation, while Negishi coupling installs the C-3 methyl group via methylzinc bromide and Pd catalysis (93% yield) [1] [9].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Halogenation Position | Transformation | Yield (%) |
---|---|---|---|
2-Silylbenzofuran | N/A | Bromodesilylation | 59–69 |
5,7-Dihydroxybenzofuran | C-5/C-7 | Halogenation | 80–85 |
5-Chloro-7-fluorobenzofuran | C-3 | Methylation (Negishi) | 93 |
The substituent electronic effects significantly impact reaction efficiency. Electron-withdrawing halogens (Cl, F) at C-5/C-7 deactivate the ring toward electrophilic attack, necessitating protection/deprotection sequences before C-3 functionalization. Conversely, methoxy groups at C-6 enhance electrophilic substitution yields by 20% compared to nitro-substituted analogs [1] [9].
Late-stage halogenation of pre-methylated benzofurans presents regioselectivity challenges addressed through advanced catalytic systems. Carborane catalysts (e.g., closo-1,2-C₂B₁₀H₁₂ derivatives) enable selective chlorination at electron-deficient positions (C-5/C-7) via σ-complex-mediated electrophilic substitution. Functionalized carboranes with electron-withdrawing vertices enhance chlorination yields to >90% while minimizing polyhalogenation [4].
For C-3 methylation, nickel-catalyzed C(sp³)–H functionalization using photochemically activated peroxides achieves undirected methylation. The system employs Ni(acac)₂ (5–10 mol%) with 2,4-pentanedione as a turnover-enhancing ligand under blue LED irradiation. Tertiary C–H bonds (e.g., C-3 methyl position) exhibit 15:1 selectivity over secondary C–H bonds due to lower bond dissociation energies (93–96 kcal/mol vs. >98 kcal/mol). Key to this approach is the radical-radical coupling mechanism: photolysis of dicumyl peroxide generates cumyloxy radicals, which abstract hydrogen to form tertiary carbon radicals. Concurrent β-methyl scission releases methyl radicals that couple with the benzofuran-bound radical via Ni-mediated recombination [7].
Table 2: Catalytic Methylation Performance
Catalyst System | Methyl Source | Substrate | C-3 Methylation Yield (%) |
---|---|---|---|
Ni(acac)₂/2,4-pentanedione | Dicumyl peroxide | 3-H-Benzofuran | 95 |
Pd(TFA)₂/xantphos | Methylboronic acid | Benzofuran-2-yl anilide | 97 |
[Ir(dF(CF₃)ppy]₂(dtbpy)PF₆ | tert-Butyl peracetate | N-Heterocycles | 82 |
Alternative palladium-catalyzed nucleomethylation simultaneously constructs the benzofuran core and installs the C-3 methyl group. Using Pd(TFA)₂ (5 mol%) and xantphos with methylboronic acid under oxygen atmosphere, 2-alkynylphenols undergo cyclization/methylation to yield 3-methylbenzofurans in 92–97% yield. This tandem process avoids pre-functionalization but requires electron-neutral substrates for optimal efficiency [9].
Mechanochemical synthesis eliminates solvent waste in halogenated benzofuran production. In a representative protocol, 5-methylbenzofuran-3-acetic acid hydrazide reacts stoichiometrically with CS₂ under ball-milling (30 Hz, 2h) to form 5-(5-methyl-benzofuran-3-ylmethyl)-3H-1,3,4-oxadiazole-2-thione. This solvent-free method achieves 85% conversion via tribochemical activation, where mechanical force accelerates nucleophilic addition-cyclization kinetics [6].
For the benzofuran core construction, Ni(OTf)₂-catalyzed dual C–H/O–H functionalization couples phenols with mandelic acids without solvents. At 120°C, the catalyst (5 mol%) facilitates decarboxylative cyclization through in situ-generated o-quinone methides, yielding 3-arylbenzofuran-2(3H)-ones in 78–92% yield. The catalyst retains 95% activity over three recycling runs at 10 mmol scale, demonstrating industrial viability. Microwave irradiation further enhances this approach, reducing reaction times from 12h to 25 minutes while maintaining 89% yield for 5-chloro-7-fluoro-3-methylbenzofuran precursors [5] [8].
Thermal solvent-free conditions also enable post-synthetic modifications. K₂CO₃-mediated N-alkylation of benzofuran-2-carboxamides with alkyl halides proceeds at 80°C without solvents, achieving 88% yield. This method avoids polar aprotic solvents like DMF that complicate halogenated benzofuran purification [5].
Bioisosteric replacements at C-2/C-3 significantly modulate the biological activity of halogenated benzofurans. Converting the C-2 carbonyl to thiourea isosteres enhances antimycobacterial activity by enabling hydrogen bonding with Mycobacterium tuberculosis DNA gyrase B residues (Arg141, Ile84). This modification decreases IC₅₀ from 8.2 μM to 3.2 μM against M. smegmatis [3].
Table 3: Bioactivity Modulation via C-3 Modifications
C-3 Functional Group | Biological Target | Activity Enhancement | Structural Basis |
---|---|---|---|
Carboxamide | M. tuberculosis tyrosine phosphatase | IC₅₀ = 38 nM | Salicylic acid pharmacophore mimics |
Hydrazide | Fungal cytochrome P450 | MIC = 2 μg/mL against C. albicans | Metal chelation |
[1,3,4]-oxadiazole-2-thione | Tubulin polymerization | 81-fold selectivity for cancer cells | Hydrophobic pocket complementarity |
Arylpiperazine | PLK1 polo-box domain | IC₅₀ = 16.4 μM | Halogen bonding with His538 |
Introducing heterocyclic appendages via C-3 linkages also enhances anticancer potency. 3-(4-Methoxy-2-methylphenyl)-3H-benzofuro[3,2-e]benzofuran derivatives exhibit 3.12 μg/mL MIC against M. tuberculosis H37Rv through molecular hybridization. The planar fused system intercalates DNA, while methoxy groups improve membrane permeability [3]. For tubulin-targeting agents, converting C-3 methyl to 3-(furan-2-yl) substituents improves selective cytotoxicity 81-fold against activated HUVECs versus quiescent cells by enhancing hydrophobic interactions with the colchicine binding site [1] [2].
Halogen repositioning studies reveal that 5-Cl/7-F substitution optimizes DNA binding affinity. Moving chlorine to C-6 reduces anticancer potency by 40% due to steric clashes with kinase ATP pockets, while fluorine removal diminishes metabolic stability [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7